molecular formula C8H7BrF2O3S B8248530 (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate

Cat. No.: B8248530
M. Wt: 301.11 g/mol
InChI Key: JWJBNUQVODEFLG-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H7BrF2O3S and a molecular weight of 301.11 g/mol . It is characterized by the presence of bromine, fluorine, and methanesulfonate groups attached to a benzyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate typically involves the reaction of 6-Bromo-2,3-difluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-difluorobenzyl alcohol: Similar structure but lacks the methanesulfonate group.

    2,3-Difluorobenzyl methanesulfonate: Similar but lacks the bromine atom.

    6-Bromo-2-fluorobenzyl methanesulfonate: Similar but has only one fluorine atom.

Uniqueness

(6-Bromo-2,3-difluoro-phenyl)methyl methanesulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

(6-bromo-2,3-difluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O3S/c1-15(12,13)14-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJBNUQVODEFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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